An In-depth Technical Guide to 4-(2-methoxyethoxy)-1H-indazole: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 4-(2-methoxyethoxy)-1H-indazole: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 4-(2-methoxyethoxy)-1H-indazole, providing a comprehensive technical overview of its chemical structure, plausible synthetic routes, and prospective applications in drug discovery. By examining the structure-activity relationships of related indazole analogs, we will extrapolate the potential of this molecule as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This document serves as a foundational resource for researchers aiming to explore the chemical space and therapeutic utility of novel indazole derivatives.
Introduction to the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[2][4] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more commonly exploited isomer in drug design.[2][4] The indazole nucleus is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory agent benzydamine and the multi-kinase inhibitor pazopanib, underscoring its clinical significance.[2][5]
Indazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][6] Their versatility stems from the ability to readily functionalize the indazole core at various positions, allowing for the fine-tuning of physicochemical properties and biological target interactions.[7]
Chemical Structure and Properties of 4-(2-methoxyethoxy)-1H-indazole
The chemical structure of 4-(2-methoxyethoxy)-1H-indazole features a 2-methoxyethoxy group at the 4-position of the indazole ring. This substituent is expected to influence the molecule's solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters for drug-likeness and pharmacokinetic profiles.
Predicted Physicochemical Properties
| Property | Predicted Value for 4-(2-methoxyethoxy)-1H-indazole | 4-Methoxy-1H-indazole[8][9] |
| Molecular Formula | C10H12N2O2 | C8H8N2O |
| Molecular Weight | 192.21 g/mol | 148.16 g/mol |
| LogP | ~1.8 | 1.57 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Rotatable Bonds | 3 | 1 |
The introduction of the 2-methoxyethoxy group increases the molecular weight and is predicted to slightly increase the lipophilicity (LogP). The additional ether oxygen also provides another hydrogen bond acceptor site, potentially enhancing interactions with biological targets.
Synthesis and Characterization
A plausible synthetic route to 4-(2-methoxyethoxy)-1H-indazole can be designed based on established methods for indazole synthesis. A common and effective approach involves the cyclization of a suitably substituted o-toluidine derivative.[10]
Proposed Synthetic Pathway
A potential synthetic workflow for 4-(2-methoxyethoxy)-1H-indazole is outlined below.
Caption: Proposed synthetic pathway for 4-(2-methoxyethoxy)-1H-indazole.
Step-by-Step Experimental Protocol (Hypothetical)
-
Williamson Ether Synthesis: To a solution of 2-methyl-3-nitrophenol in a suitable solvent such as acetone, add potassium carbonate followed by 2-bromoethyl methyl ether. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. Purify the crude product to obtain 1-(2-methoxyethoxy)-2-methyl-3-nitrobenzene.
-
Reduction of the Nitro Group: Dissolve 1-(2-methoxyethoxy)-2-methyl-3-nitrobenzene in ethanol and add a catalytic amount of palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter the catalyst and evaporate the solvent to yield 2-(2-methoxyethoxy)-6-methylaniline.
-
Acetylation: Treat 2-(2-methoxyethoxy)-6-methylaniline with acetic anhydride in the presence of a base like pyridine or triethylamine to afford N-(2-(2-methoxyethoxy)-6-methylphenyl)acetamide.
-
Nitrosation: Dissolve the acetylated aniline in a mixture of acetic acid and hydrochloric acid. Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise. Stir the reaction mixture at low temperature to complete the formation of the N-nitroso intermediate.
-
Reductive Cyclization: The crude N-nitroso compound can be subjected to reductive cyclization using a reducing agent like sodium dithionite or through catalytic hydrogenation to yield the final product, 4-(2-methoxyethoxy)-1H-indazole.
Characterization Techniques
The structural confirmation of the synthesized 4-(2-methoxyethoxy)-1H-indazole would rely on a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the methylene protons of the ethoxy group, and the methoxy protons. The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.[11][12][13]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons of the indazole core and the aliphatic carbons of the 2-methoxyethoxy substituent.
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M+) corresponding to the molecular weight of 192.21 g/mol .[14][15] Fragmentation patterns would likely involve the loss of the 2-methoxyethoxy side chain or parts thereof.[16][17]
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).[18][19][20][21]
Potential Applications in Drug Development
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[22][23][24][25] Many indazole-based compounds exert their anti-cancer and anti-inflammatory effects by targeting key signaling pathways.
Kinase Inhibition and Anti-Cancer Activity
Indazole derivatives have been successfully developed as inhibitors of various protein kinases, including Tropomyosin receptor kinases (TRKs) and Polo-like kinase 4 (PLK4), which are implicated in cancer progression.[22][23][24][26] The indazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase domain.
Caption: Potential mechanism of action of 4-(2-methoxyethoxy)-1H-indazole as a kinase inhibitor.
The 4-(2-methoxyethoxy) substituent could potentially enhance binding affinity and selectivity for specific kinases through additional interactions within the ATP-binding pocket.
Anti-inflammatory Activity
Indazole derivatives have also demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6] The structural features of 4-(2-methoxyethoxy)-1H-indazole make it a candidate for investigation as a novel anti-inflammatory agent.
Conclusion and Future Directions
4-(2-methoxyethoxy)-1H-indazole represents a promising, yet underexplored, molecule within the vast chemical landscape of indazole derivatives. Based on the well-documented biological activities of the indazole scaffold, this compound holds potential as a therapeutic agent, particularly in oncology and inflammation. The synthetic pathway proposed herein provides a feasible route for its preparation, which would enable its thorough characterization and biological evaluation. Future research should focus on the synthesis and purification of 4-(2-methoxyethoxy)-1H-indazole, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro screening against a panel of kinases and inflammatory targets would be crucial to elucidate its biological activity and mechanism of action. These studies will be instrumental in determining the therapeutic potential of this novel indazole derivative.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, February 11).
- Sigma-Aldrich. 4-Methoxy-1H-indazole | 351210-06-5.
- Synthesis and biological activities of a novel series of indazole deriv
- Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants. European Journal of Medicinal Chemistry, 207, 112744. (2020).
- 4-Methoxy-1H-indazole. (n.d.).
- Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147–169.
- Synthesis of 1H-Indazoles via Silver(I)
- BenchChem. (2025, December). Investigating the comparative bioactivity of indazole regioisomers.
- PubChem. 1H-Indazole | C7H6N2 | CID 9221.
- Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). bioRxiv.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- ChemicalBook. Indazole(271-44-3) 1H NMR spectrum.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Molecules.
- Indazole From Natural Resources And Biological Activity. (n.d.).
- ChemScene. 14884-02-7 | 4-(2-Methoxyethoxy)-1H-pyrazole.
- Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024, January 15). PubMed.
- PharmaBlock. Indazoles in Drug Discovery.
- Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). AUB ScholarWorks.
- MedChemExpress. Kinase Inhibitors.
- BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
- Wikipedia. Indazole.
- Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.).
- Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
- ResearchGate. 1 H NMR complete spectrum (0−16 ppm)
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- National Institute of Standards and Technology. 1H-Indazole - the NIST WebBook.
- BenchChem. (2025).
- SpectraBase. 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum.
- INFRARED REFERENCE SPECTRA. (n.d.).
- Taylor & Francis. Indazole – Knowledge and References.
- National Institute of Standards and Technology. 1H-indazole hydrochloride - the NIST WebBook.
- Interpret
- The Rockefeller University.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).
- National Institute of Standards and Technology. 1H-Imidazole - the NIST WebBook.
- mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. (n.d.). DTIC.
- Smith, B. C. (2025, February 27).
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. nbinno.com [nbinno.com]
- 8. 4-Methoxy-1H-indazole | 351210-06-5 [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 1H-Indazole [webbook.nist.gov]
- 15. uni-saarland.de [uni-saarland.de]
- 16. asianpubs.org [asianpubs.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. 1H-indazole hydrochloride [webbook.nist.gov]
- 20. 1H-Imidazole [webbook.nist.gov]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. Discovery of (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284) as a novel orally available type II TRK kinase inhibitor capable of overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
